molecular formula C19H21N3O5S B3007518 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941879-80-7

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B3007518
CAS No.: 941879-80-7
M. Wt: 403.45
InChI Key: CCYHLZCOURDWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of benzo[d]thiazole carboxamide derivatives, characterized by a fused bicyclic thiazole core and a benzo[d][1,3]dioxole substituent. Its molecular formula is C₂₃H₂₃N₃O₅S (molecular weight: 477.5 g/mol), featuring a 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold with dual carboxamide linkages. The N-(2-methoxyethyl) group enhances solubility, while the benzo[d][1,3]dioxole moiety contributes to π-π stacking interactions, a common feature in kinase inhibitors and anticancer agents .

Synthesis involves coupling benzo[d][1,3]dioxole-5-carboxylic acid with a tetrahydrobenzo[d]thiazole intermediate, followed by sequential amidation steps. This methodology aligns with protocols for related N-substituted thiazole carboxamides, as seen in the use of coupling reagents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-25-8-7-20-18(24)12-3-2-4-15-16(12)21-19(28-15)22-17(23)11-5-6-13-14(9-11)27-10-26-13/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYHLZCOURDWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCCC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide (CAS Number: 941879-80-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O5SC_{19}H_{21}N_{3}O_{5}S with a molecular weight of 403.45 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a tetrahydrobenzo[d]thiazole core, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC19H21N3O5SC_{19}H_{21}N_{3}O_{5}S
Molecular Weight403.45 g/mol
CAS Number941879-80-7

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals in biological systems. Compounds similar to the one have demonstrated the ability to scavenge reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related conditions.

Antiproliferative Activity

Preliminary studies on related compounds indicate that they may inhibit the proliferation of cancer cells. For instance, derivatives of benzothiazoles have shown cytotoxic effects against various cancer cell lines. Although direct data on this compound is sparse, its structural components suggest possible mechanisms for inhibiting tumor growth.

Anti-inflammatory Activity

The anti-inflammatory effects of similar compounds have been documented in various studies. The presence of functional groups conducive to interacting with inflammatory pathways may allow this compound to modulate inflammatory responses.

Antimicrobial Activity

While some derivatives have exhibited antimicrobial properties against bacteria and fungi, specific tests on this compound have not yet been published. The potential for antimicrobial activity remains a point of interest for future research.

Although detailed mechanisms for this specific compound are not well-documented, it is hypothesized that its biological activity may stem from its ability to interact with key enzymes or receptors in biological pathways. The structural motifs present in the molecule are known to facilitate such interactions.

Case Studies and Research Findings

  • Anticancer Properties : A study involving benzothiazole derivatives found that certain compounds exhibited significant cytotoxicity against leukemia cell lines (CC50 values ranging from 4-9 µM) . This suggests that similar activities could be explored for the compound in focus.
  • Antioxidant Studies : Research on related thiazole compounds indicated effective ROS scavenging capabilities . Such findings could be extrapolated to predict antioxidant potential in the target compound.
  • In Vitro Testing : A broad spectrum of benzothiazole derivatives has been tested against various pathogens and cancer cell lines, revealing mixed results regarding their effectiveness . This highlights the necessity for targeted testing of the compound's unique structure.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural motifs exhibit significant biological activities. The unique combination of functional groups in this compound suggests several potential applications:

  • Antioxidant Activity : Compounds with benzo[d][1,3]dioxole structures are known for their ability to scavenge free radicals and reduce oxidative stress.
  • Antiproliferative Properties : Similar thiazole derivatives have shown effectiveness in inhibiting cell proliferation in various cancer cell lines.
  • Anti-inflammatory Effects : The presence of specific functional groups may allow this compound to modulate inflammatory pathways.

Drug Development

The structural uniqueness of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide makes it a promising candidate for drug discovery. It could serve as a lead compound for developing new therapeutic agents targeting diseases such as cancer and inflammatory disorders.

Mechanistic Studies

Investigating the interaction of this compound with biological macromolecules (e.g., proteins and enzymes) is crucial for understanding its pharmacodynamics. Potential studies may involve:

  • Binding Affinity Assays : To determine how well the compound interacts with specific targets.
  • Enzyme Inhibition Studies : Assessing its ability to inhibit enzymes involved in disease pathways.

Comparative Studies with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the specific advantages offered by this compound's unique structure. For example:

Compound NameStructure FeaturesBiological Activity
2-(3-benzamidopropanamido)thiazole-5-carboxylateThiazole ring with carboxylateInhibits HSET (KIFC1), anticancer properties
Benzothiazole derivativesBenzothiazole coreAntimicrobial and anti-inflammatory
2-Amino-4(3H)-quinazolinone derivativesQuinazoline frameworkAnticancer activity

Synthesis Approaches

The synthesis of this compound can be approached through various methodologies involving multiple steps. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Optimizing reaction conditions (temperature, solvent, pH) is essential for achieving high yields and purity.

Comparison with Similar Compounds

Pharmacokinetic Properties

  • Solubility : The N-(2-methoxyethyl) group in the target compound improves aqueous solubility compared to the N-(2-methoxyphenethyl) analogue (CAS: 955709-41-8), which has a lipophilic aromatic tail .
  • Metabolic Stability : Fluorinated analogues (e.g., N-(4-fluorophenyl)-substituted derivatives) exhibit longer half-lives due to reduced cytochrome P450-mediated oxidation .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The benzo[d][1,3]dioxole group is critical for π-stacking in hydrophobic kinase pockets, while the methoxyethyl chain mitigates cytotoxicity by reducing non-specific membrane interactions .
  • Thermodynamic Stability : IR and NMR data confirm that thiazole derivatives (e.g., target compound) lack tautomerism issues seen in triazole analogues, simplifying formulation .

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high purity?

The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., EDCI) and hydroxybenzotriazole (HOBt) in aprotic solvents like DMF or dichloromethane. Key steps include:

  • Activation of the carboxylic acid group using EDCI/HOBt to form an active ester intermediate.
  • Amidation with N-(2-methoxyethyl)amine under controlled pH (6.5–7.5) and temperature (0–5°C) to minimize side reactions.
  • Purification via flash chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Resolve the benzodioxole and tetrahydrothiazole moieties, with characteristic shifts for the methoxyethyl group (δ 3.2–3.5 ppm) and thiazole protons (δ 2.5–3.0 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <2 ppm error.
  • FT-IR : Identify carbonyl stretches (amide I band at ~1650 cm⁻¹) and ether C-O vibrations (1250 cm⁻¹) .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

  • Unreacted starting materials : Use excess amine (1.2–1.5 eq) and monitor reaction progress via TLC.
  • Diastereomers : Control stereochemistry using chiral auxiliaries or enantiopure precursors.
  • Oxidation byproducts : Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants like BHT .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and reaction pathways. For example:

  • Simulate nucleophilic attack on the carboxamide group to predict regioselectivity.
  • Use molecular dynamics (MD) to assess solvent effects on reaction kinetics.
  • Tools like COMSOL Multiphysics integrate AI for predictive simulations of reaction outcomes .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Meta-analysis : Compare IC₅₀ values from multiple assays (e.g., kinase inhibition vs. cytotoxicity) using standardized protocols (e.g., MTT assay at 48h exposure).
  • Structural validation : Confirm compound identity via X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out batch variability .

Q. How do substituents on the benzodioxole ring affect pharmacological activity?

  • Electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability but reduce solubility.
  • Methoxy groups improve membrane permeability (logP optimization).
  • Structure-activity relationship (SAR) studies using analogs with halogen or methyl substitutions can quantify potency shifts (e.g., pIC₅₀ differences >1 log unit) .

Q. How can Design of Experiments (DoE) optimize synthesis parameters?

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response surface methodology (RSM) : Identify optimal conditions (e.g., 45°C in DMF with 1.2 eq EDCI) for maximal yield and purity.
  • Central composite designs reduce required experiments by 40–60% while capturing nonlinear interactions .

Q. What in silico methods assess the ADMET properties of this compound?

  • SwissADME : Predicts bioavailability (TPSA <90 Ų) and blood-brain barrier penetration.
  • AutoDock Vina : Screens against CYP450 isoforms to evaluate metabolic liability.
  • ProTox-II : Estimates hepatotoxicity (e.g., mitochondrial membrane disruption risk) .

Q. How can reaction mechanisms be validated using kinetic studies?

  • Pseudo-first-order kinetics : Monitor amidation progress via UV-Vis (λ=280 nm) under excess amine.
  • Isotope labeling : Use ¹⁸O-water to track hydrolysis pathways in acidic conditions.
  • Eyring plots determine activation parameters (ΔH‡, ΔS‡) to distinguish concerted vs. stepwise mechanisms .

Q. How can analogs of this compound be designed to improve aqueous solubility?

  • Polar substituents : Introduce sulfonate (-SO₃H) or tertiary amine groups.
  • Prodrug strategies : Convert the carboxamide to a phosphate ester for enhanced dissolution.
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice energy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.